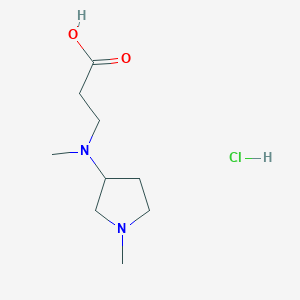
N-Methyl-N-(1-methyl-3-pyrrolidinyl)-beta-alanine hydrochloride
Übersicht
Beschreibung
N-Methyl-N-(1-methyl-3-pyrrolidinyl)-beta-alanine hydrochloride, commonly known as MPBA, is a synthetic compound with a molecular formula of C9H18ClNO2. MPBA is a derivative of beta-alanine and is widely used in scientific research due to its unique properties.
Wissenschaftliche Forschungsanwendungen
Improved Synthesis and Biochemical Applications
Researchers have developed improved synthesis methods for compounds structurally related to N-Methyl-N-(1-methyl-3-pyrrolidinyl)-beta-alanine hydrochloride, focusing on their potential biochemical applications. For instance, Folkers et al. (2009) describe the synthesis of beta-Benzamido-alpha-(3-pyridyl)-DL-alpha-alanine hydrochloride, highlighting its use in the synthesis of antagonists for hormonal regulation (Folkers, Kubiak, & Stȩpiński, 2009).
Antimicrobial Research
Al-Omar and Amr (2010) synthesized a series of Schiff bases derived from pyridine and evaluated their antimicrobial activities. This research indicates the potential of pyridine derivatives, closely related to the chemical structure of interest, in developing new antimicrobial agents (Al-Omar & Amr, 2010).
Osmoprotection in Plants
Rathinasabapathi et al. (2001) studied the synthesis of beta-alanine betaine in plants, identifying a trifunctional N-methyltransferase involved in its production. This enzyme's activity is crucial for plant tolerance to stress conditions, such as salinity and hypoxia, suggesting potential applications in agricultural biotechnology to enhance crop resilience (Rathinasabapathi, Fouad, & Sigua, 2001).
Structural and Conformational Studies
Research on the conformational behavior of peptides, including those with N-methylated alanine residues, reveals their potential in designing inhibitors for specific protein interactions. Nandel and Jaswal (2014) used quantum mechanical and molecular dynamic simulations to study peptides containing N-methylated alanine, suggesting applications in drug design and development (Nandel & Jaswal, 2014).
Eigenschaften
IUPAC Name |
3-[methyl-(1-methylpyrrolidin-3-yl)amino]propanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2.ClH/c1-10-5-3-8(7-10)11(2)6-4-9(12)13;/h8H,3-7H2,1-2H3,(H,12,13);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWBYXWXRIWBQDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1)N(C)CCC(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl-N-(1-methyl-3-pyrrolidinyl)-beta-alanine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Tert-butyl N-[2-(4-formylphenoxy)ethyl]carbamate](/img/structure/B3113998.png)


![N-methyl-N-[3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]formamide](/img/structure/B3114014.png)

![Methyl 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylate hydrochloride](/img/structure/B3114036.png)
![3-(5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoic acid hydrochloride](/img/structure/B3114045.png)

![(3aR,6aS)-2-methyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione hydrochloride](/img/structure/B3114052.png)
![2-Fluoro-7-azaspiro[3.5]nonane hydrochloride](/img/structure/B3114053.png)
![tert-butyl rac-(4aS,7aR)-hexahydropyrrolo[3,4-b][1,4]oxazine-4(4aH)-carboxylate](/img/structure/B3114064.png)
